N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline
Overview
Description
Preparation Methods
The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline involves several steps. One common synthetic route includes the reaction of 2-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form 2-(tert-butyl)phenoxyethylamine. This intermediate is then reacted with 2-isobutoxybenzoyl chloride under basic conditions to yield the final product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Research involving this compound includes its potential use in drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline can be compared with similar compounds such as:
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline: This compound has a similar structure but with an isopropoxy group instead of an isobutoxy group, leading to different chemical and physical properties.
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline: This compound has additional tert-butyl groups, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-17(2)16-25-21-13-9-7-11-19(21)23-14-15-24-20-12-8-6-10-18(20)22(3,4)5/h6-13,17,23H,14-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXCDWFVKCLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCCOC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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